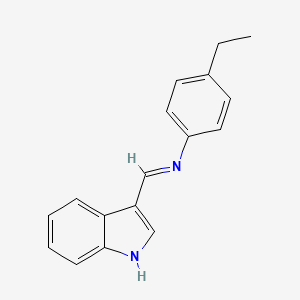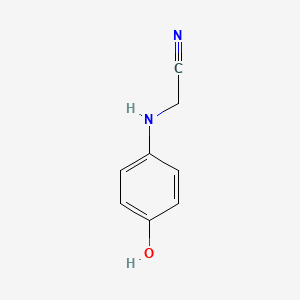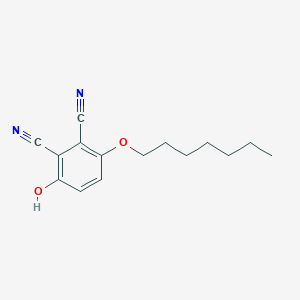
Ethyl 2-chloro-4-isopropylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(1-methylethyl)pyridine-3-carboxylic acid ethyl ester, also known as ethyl 2-chloro-4-isopropylnicotinate, is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . This compound is a derivative of nicotinic acid and features a pyridine ring substituted with a chlorine atom, an isopropyl group, and an ethyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(1-methylethyl)pyridine-3-carboxylic acid ethyl ester typically involves the esterification of 2-chloro-4-(1-methylethyl)pyridine-3-carboxylic acid. This can be achieved through a reaction with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(1-methylethyl)pyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Hydrolysis: 2-Chloro-4-(1-methylethyl)pyridine-3-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced forms depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(1-methylethyl)pyridine-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(1-methylethyl)pyridine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(1-methylethyl)pyridine-3-carboxylic acid: The carboxylic acid form of the ester.
2-Chloro-4-(1-methylethyl)pyridine: A simpler derivative without the carboxylic acid or ester group.
4-Isopropylnicotinic acid: A related compound with a similar structure but lacking the chlorine atom.
Uniqueness
2-Chloro-4-(1-methylethyl)pyridine-3-carboxylic acid ethyl ester is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorine atom, isopropyl group, and ethyl ester group distinguishes it from other similar compounds and contributes to its versatility in various applications .
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
ethyl 2-chloro-4-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-11(14)9-8(7(2)3)5-6-13-10(9)12/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
XPYYYOVAUBSEDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CN=C1Cl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11713426.png)

![Ethyl 2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethylcarbamate](/img/structure/B11713438.png)

![2-methyl-5-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11713447.png)
![3-methyl-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11713456.png)
![2-{[(5-Chloro-2-hydroxyphenyl)amino]methylidene}-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B11713462.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11713464.png)

![N'~1~,N'~9~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11713485.png)

![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11713493.png)


